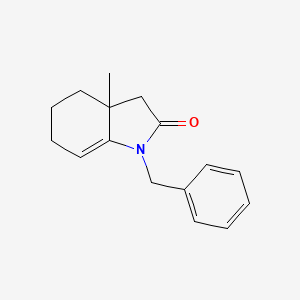
1-Benzyl-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, making them crucial in medicinal chemistry .
Méthodes De Préparation
The synthesis of 1-Benzyl-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . The reaction yields the desired indole derivative in good yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Analyse Des Réactions Chimiques
1-Benzyl-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
1-Benzyl-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives, which are used in various chemical reactions and studies.
Biology: This compound is used in biological studies to understand the behavior of indole derivatives in biological systems.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one involves its interaction with various molecular targets and pathways. Indole derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity. For instance, they can inhibit enzymes like acetylcholine esterase, which is involved in neurotransmission, or interact with receptors involved in inflammatory pathways .
Comparaison Avec Des Composés Similaires
1-Benzyl-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one can be compared with other indole derivatives such as:
1-Benzyl-1H-indole-2,3-dione: This compound has a similar indole structure but with different substituents, leading to varied chemical and biological properties.
1-Benzyl-1H-indole-3-carboxylic acid: Another indole derivative with a carboxylic acid group, showing different reactivity and applications.
1-Benzyl-1H-indole-2,3-dione: Known for its use in medicinal chemistry, particularly in the synthesis of pharmaceutical agents.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities .
Propriétés
Numéro CAS |
203244-99-9 |
|---|---|
Formule moléculaire |
C16H19NO |
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
1-benzyl-3a-methyl-3,4,5,6-tetrahydroindol-2-one |
InChI |
InChI=1S/C16H19NO/c1-16-10-6-5-9-14(16)17(15(18)11-16)12-13-7-3-2-4-8-13/h2-4,7-9H,5-6,10-12H2,1H3 |
Clé InChI |
AEMUFPLWVNQVGK-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCC=C1N(C(=O)C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B12566601.png)
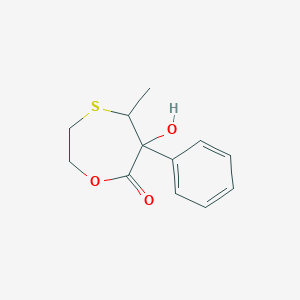
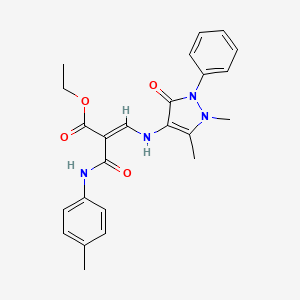
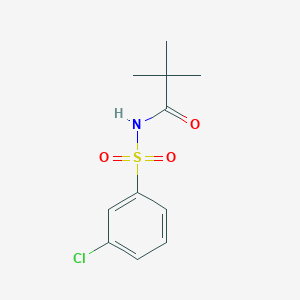
![6-(Furan-2-yl)-3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12566637.png)
![Cyclopentanone, 2-[2-(phenylsulfonyl)ethyl]-](/img/structure/B12566642.png)

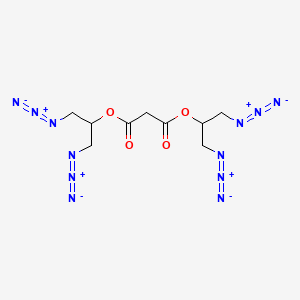

![N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B12566671.png)
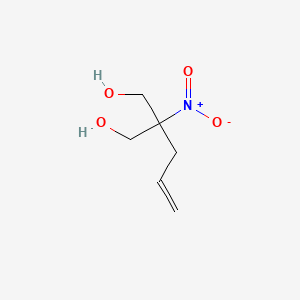
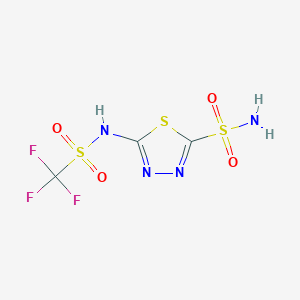
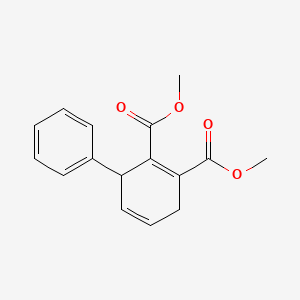
![4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile](/img/structure/B12566693.png)
